
1-Propoxycyclobutane-1-carboxylicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propoxycyclobutane-1-carboxylic acid is an organic compound characterized by a cyclobutane ring substituted with a propoxy group and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Propoxycyclobutane-1-carboxylic acid can be synthesized through several methods. One common approach involves the cyclopropanation of an appropriate alkene followed by functional group transformations. For instance, starting from a cyclobutene derivative, the propoxy group can be introduced via nucleophilic substitution reactions. The carboxylic acid group can be introduced through oxidation reactions using reagents such as potassium permanganate or chromium trioxide.
Industrial Production Methods: Industrial production of 1-propoxycyclobutane-1-carboxylic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Propoxycyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters or amides.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The propoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products:
Oxidation: Esters, amides.
Reduction: Alcohols.
Substitution: Various substituted cyclobutane derivatives.
Applications De Recherche Scientifique
1-Propoxycyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1-propoxycyclobutane-1-carboxylic acid exerts its effects depends on its interactions with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The specific molecular targets and pathways involved can vary based on the context of its application.
Comparaison Avec Des Composés Similaires
1-Propoxycyclobutane-1-carboxylic acid can be compared with other cyclobutane derivatives such as:
1-Butoxycyclobutane-1-carboxylic acid: Similar structure but with a butoxy group instead of a propoxy group.
1-Methoxycyclobutane-1-carboxylic acid: Contains a methoxy group instead of a propoxy group.
These similar compounds share structural features but differ in their substituents, which can influence their chemical reactivity and applications. The uniqueness of 1-propoxycyclobutane-1-carboxylic acid lies in its specific propoxy substitution, which can impart distinct properties and reactivity.
Propriétés
Formule moléculaire |
C8H14O3 |
|---|---|
Poids moléculaire |
158.19 g/mol |
Nom IUPAC |
1-propoxycyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C8H14O3/c1-2-6-11-8(7(9)10)4-3-5-8/h2-6H2,1H3,(H,9,10) |
Clé InChI |
RYGTWXRXWJGWDD-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1(CCC1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



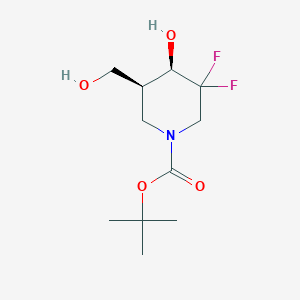
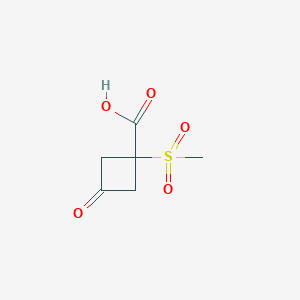
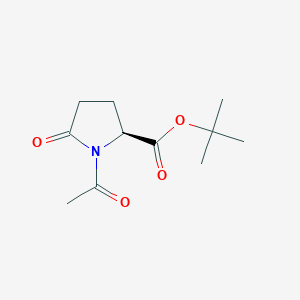

![6-ethyl-2,7-dimethyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B13072939.png)
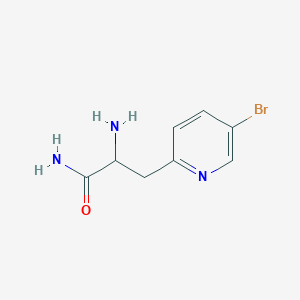


amine](/img/structure/B13072959.png)
![1-{Bicyclo[2.2.2]octan-2-yl}-3-(dimethylamino)prop-2-en-1-one](/img/structure/B13072967.png)
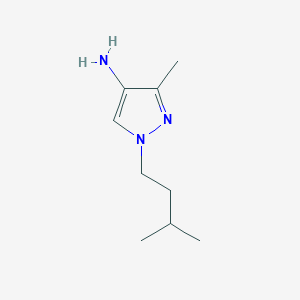

![6-[(But-3-yn-2-yl)amino]pyrimidine-4-carboxylic acid](/img/structure/B13072995.png)
